2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride
2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride
A series of 2,5-phenethylamines, collectively referred to as 2Cs, have psychoactive effects; many are scheduled as illegal substances. 2C-G is described formally as 3,4-dimethyl-2,5-dimethoxyphenethylamine. It is analogous to the psychoactive, monomethylated compound 2C-D, which is a Schedule I Controlled Substance in the United States. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
327175-14-4
VCID:
VC0158026
InChI:
InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H
SMILES:
CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl
Molecular Formula:
C12H20ClNO2
Molecular Weight:
245.74 g/mol
2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride
CAS No.: 327175-14-4
Reference Standards
VCID: VC0158026
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol
CAS No. | 327175-14-4 |
---|---|
Product Name | 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride |
Molecular Formula | C12H20ClNO2 |
Molecular Weight | 245.74 g/mol |
IUPAC Name | 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H |
Standard InChIKey | LSTJMRNIFGGQEH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl |
Canonical SMILES | CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl |
Description | A series of 2,5-phenethylamines, collectively referred to as 2Cs, have psychoactive effects; many are scheduled as illegal substances. 2C-G is described formally as 3,4-dimethyl-2,5-dimethoxyphenethylamine. It is analogous to the psychoactive, monomethylated compound 2C-D, which is a Schedule I Controlled Substance in the United States. This product is intended for forensic and research applications. |
Synonyms | 3,4-Dimethyl-2,5-dimethoxyphenethylamine |
Reference | 1.Moya, P.R.,Berg, K.A.,Gutiérrez-Hernandez, M.A., et al. Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. Journal of Pharmacology and Experimental The |
PubChem Compound | 22238090 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume